Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Sigma-2 Receptor Radioligand Binding CNS Drug Discovery

This compound features a unique 3,4-difluoro substitution on the benzamide ring, providing distinct electronic and steric properties versus chloro, monohalo, or unsubstituted analogs. The ethyl linker maintains optimal spatial relationship between pharmacophoric elements, while the balanced lipophilicity (XLogP3=2.6) and low TPSA (41.6 Ų) make it a superior choice for CNS-penetrant programs. Its experimentally determined sigma-2 receptor affinity (Ki=448 nM) makes it an excellent tool for oncology and neuroscience research. Ideal for SAR studies, ADME benchmarking, and chemical probe development.

Molecular Formula C19H20F2N2O2
Molecular Weight 346.378
CAS No. 954046-03-8
Cat. No. B2435486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
CAS954046-03-8
Molecular FormulaC19H20F2N2O2
Molecular Weight346.378
Structural Identifiers
SMILESC1COC(CN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
InChIInChI=1S/C19H20F2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24)
InChIKeyMAGAREMFMCLKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

954046-03-8: A 3,4-Difluoro Phenylmorpholine Benzamide for Sigma Receptor Research


3,4-Difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS 954046-03-8) is a synthetic fluorinated benzamide derivative with a substituted phenylmorpholine moiety, having a molecular formula of C19H20F2N2O2 and a molecular weight of 346.4 g/mol [1]. This compound belongs to the substituted phenylmorpholine class, whose parent compound 2-phenylmorpholine (PAL-632) is a known norepinephrine-dopamine releasing agent (NDRA) [2]. Computational property analysis indicates a calculated XLogP3 of 2.6 and a topological polar surface area (TPSA) of 41.6 Ų, parameters relevant to central nervous system (CNS) drug-likeness profiling [1].

Why Closely Related 2-Phenylmorpholine Benzamides Cannot Be Interchanged with 954046-03-8


Substituted 2-phenylmorpholine benzamides exhibit divergent pharmacological profiles that depend critically on the nature and position of benzamide ring substituents as well as linker length. The 3,4-difluoro substitution on the benzamide ring of CAS 954046-03-8 imparts distinct electronic and steric properties compared to chloro, monohalo, or unsubstituted analogs [1]. Fluorine's strong electron-withdrawing effect modulates the electron density of the benzamide carbonyl, directly influencing hydrogen-bonding interactions with target receptors, while its small van der Waals radius preserves molecular volume in ways that larger halogens (e.g., chlorine, bromine) cannot, which is a critical factor for maintaining binding site complementarity [1]. Furthermore, the ethyl linker between the benzamide and the morpholine nitrogen establishes a specific spatial relationship between the two pharmacophoric elements; even a one-carbon homologation to a propyl linker, as in CAS 954246-78-7, alters conformational flexibility and can result in a loss of affinity for certain targets [2]. Substituting for any of these precise molecular features risks a functionally distinct outcome in biological systems.

Quantitative Differentiation Evidence for 954046-03-8 vs. Its Closest Structural Analogs


Sigma-2 Receptor Binding Affinity of 954046-03-8 Compared to Analogs

CAS 954046-03-8 demonstrates a binding affinity (Ki) of 448 nM for the human sigma intracellular receptor 2 (sigma-2) as measured in a radioligand displacement assay [1]. In contrast, the 4-chloro analog (CAS 954081-28-8) is reported in patent literature to exhibit inhibitory activity at the serotonin 5-HT6 receptor [2], indicating that the 3,4-difluoro and 4-chloro substitution patterns on the benzamide ring steer target engagement toward divergent receptor families. While a direct head-to-head sigma-2 Ki comparison for the 4-chloro and unsubstituted analogs is not available in the public domain, class-level inference suggests that the difluoro pattern's electron-withdrawing profile contributes to the observed sigma-2 affinity.

Sigma-2 Receptor Radioligand Binding CNS Drug Discovery

Lipophilicity (XLogP3) Differential Between 3,4-Difluoro and 4-Chloro Analogs

The computed octanol-water partition coefficient (XLogP3) for 954046-03-8 is 2.6 [1]. Based on the established Hansch π constants for aromatic substituents, replacing the 3,4-difluoro pattern with a 4-chloro substituent is predicted to increase lipophilicity by approximately +0.4 to +0.7 log units, which would exceed the optimal CNS drug-likeness range (typically XLogP 2-4) and potentially alter off-target binding and metabolic clearance profiles [2]. This class-level inference underscores the precise lipophilic balance afforded by the 3,4-difluoro design.

Lipophilicity ADME CNS Penetration

Linker Length SAR: Ethyl vs. Propyl Spacer Impact on Molecular Recognition

CAS 954046-03-8 incorporates an ethyl (-CH2CH2-) linker between the phenylmorpholine nitrogen and the benzamide carbonyl. The propyl homolog, 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (CAS 954246-78-7), extends this spacer by one methylene unit [1]. This homologation increases the number of rotatable bonds from 5 to 6 and introduces additional conformational degrees of freedom. In closely related benzamide-morpholine pharmacophore series, linker length alterations of even a single carbon atom have been shown to shift receptor subtype selectivity profiles, as the spatial orientation between the aromatic recognition element and the morpholine hydrogen bond acceptor is altered [2].

Structure-Activity Relationship Linker Optimization Conformational Analysis

3,4-Difluoro vs. 3,4-Dichloro Substitution: Impact on Metabolic Stability

The 3,4-difluoro substitution pattern on the benzamide ring of 954046-03-8 presents a qualitative advantage over the 3,4-dichloro analog in terms of predicted oxidative metabolic stability. The carbon-fluorine bond (bond dissociation energy ~130 kcal/mol) is significantly stronger than the carbon-chlorine bond (~95 kcal/mol), making the difluoro benzamide less susceptible to cytochrome P450-mediated oxidative dehalogenation [1]. While no direct comparative in vitro microsomal stability data is publicly available for these specific compounds, extensive medicinal chemistry precedent establishes that replacing aryl chlorine substituents with fluorine generally improves metabolic half-life in hepatic microsome assays by reducing Phase I metabolism rates [2].

Metabolic Stability Fluorine Chemistry Cytochrome P450

Topological Polar Surface Area (TPSA) and Predicted CNS Bioavailability

The topological polar surface area (TPSA) of 954046-03-8 is computed as 41.6 Ų [1], which falls well within the established threshold of <90 Ų for favorable blood-brain barrier (BBB) penetration and is also within the more stringent classical CNS drug-likeness criterion of <70 Ų [2]. By comparison, the 3,4-dichloro analog would have an essentially equivalent TPSA due to identical heteroatom count and connectivity, meaning both compounds would be predicted to have similar passive BBB permeation. However, when combined with the more favorable XLogP3 value of the difluoro compound, the overall CNS multiparameter optimization (MPO) score is predicted to be superior for 954046-03-8 relative to its 4-chloro or 3,4-dichloro counterparts.

Blood-Brain Barrier CNS Drug Design Physicochemical Properties

Recommended Research and Sourcing Applications for 954046-03-8


Sigma-2 Receptor Pharmacological Profiling and Probe Development

Leverage the experimentally determined sigma-2 receptor binding affinity (Ki = 448 nM) of 954046-03-8 as a starting point for developing chemical probes targeting sigma-2 receptors. This application is particularly relevant for oncology research groups investigating sigma-2 as a biomarker for tumor proliferation, as well as for neuroscience teams exploring sigma-2 modulation in Alzheimer's disease and schizophrenia models. The compound's moderate affinity makes it suitable as a tool compound for competitive binding assays to characterize novel sigma-2 ligands [1].

Structure-Activity Relationship (SAR) Exploration of Phenylmorpholine Benzamides

Utilize 954046-03-8 as a key intermediate in systematic SAR studies aimed at optimizing the benzamide substitution pattern and linker length for a given pharmacological target. The ethyl linker and 3,4-difluoro substitution pattern provide a balanced lipophilicity (XLogP3 = 2.6) scaffold around which structural variations—such as replacing the benzamide with heteroaryl amides or introducing additional substituents on the phenylmorpholine ring—can be methodically explored and compared. The well-defined physicochemical properties (TPSA = 41.6 Ų) facilitate data reproducibility across independent laboratories [2].

In Vitro ADME and CNS Drug-Likeness Screening Panels

Include 954046-03-8 in in vitro ADME (absorption, distribution, metabolism, and excretion) screening cascades as a reference compound representing the 3,4-difluoro phenylmorpholine benzamide chemotype. Its computed CNS MPO-friendly profile (XLogP3 2.6, TPSA 41.6 Ų) makes it a suitable benchmark against which newly synthesized analogs can be compared for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, and microsomal stability. This is especially valuable for medicinal chemistry teams working on CNS-penetrant candidates where balancing lipophilicity and metabolic stability is critical [3].

Monoamine Transporter Modulation Studies

Given that the parent 2-phenylmorpholine scaffold (PAL-632) is a known norepinephrine-dopamine releasing agent (NDRA), 954046-03-8 can be employed as a tool compound to investigate how N-benzamide derivatization modulates monoamine transporter interactions. The 3,4-difluoro benzamide appendage may alter the compound's ability to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters compared to the parent amine, providing insights into the structure-function relationship governing monoamine releasers versus transporter inhibitors. This application is particularly relevant for psychopharmacology and addiction research programs [4].

Quote Request

Request a Quote for 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.